molecular formula C8H12ClFO B6249521 2-chloro-1-(1-fluorocyclohexyl)ethan-1-one CAS No. 2411256-64-7

2-chloro-1-(1-fluorocyclohexyl)ethan-1-one

Cat. No. B6249521
CAS RN: 2411256-64-7
M. Wt: 178.6
InChI Key:
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Description

2-chloro-1-(1-fluorocyclohexyl)ethan-1-one, more commonly known as 1-fluorocyclohexyl-2-chloroethanone, is an organic compound with a wide range of uses in scientific research. It is a colorless liquid with a sweet odor, and is soluble in water. It is used in the synthesis of various compounds, and can be used as a reagent in organic synthesis. In addition, it has been used in various scientific research applications, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

1-fluorocyclohexyl-2-chloroethanone has been used in various scientific research applications. It has been used in the synthesis of various compounds, such as 1-fluorocyclohexyl-2-chloroethanone-3-carboxylic acid, which is used as a reagent in organic synthesis. In addition, it has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-fluorocyclohexyl-2-chloroethanone is not well understood. However, it is believed that the compound interacts with certain receptors in the body, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
1-fluorocyclohexyl-2-chloroethanone has been studied for its biochemical and physiological effects. Studies have shown that the compound can act as an agonist at certain receptors, which can lead to changes in biochemical and physiological processes. For example, it has been shown to affect the release of certain neurotransmitters in the brain, which can lead to changes in behavior and mood. In addition, it has been shown to affect the metabolism of certain hormones, which can lead to changes in hormone levels.

Advantages and Limitations for Lab Experiments

1-fluorocyclohexyl-2-chloroethanone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it an ideal reagent for organic synthesis. In addition, it is relatively low cost, which makes it an attractive reagent for scientific research. However, it is important to note that the compound can be toxic if inhaled or ingested, and should be handled with caution.

Future Directions

There are several potential future directions for research on 1-fluorocyclohexyl-2-chloroethanone. One potential area of research is to further investigate the biochemical and physiological effects of the compound. In addition, further research could be conducted to investigate the potential therapeutic applications of the compound, such as its potential use in the treatment of various diseases. Finally, further research could be conducted to investigate the potential toxic effects of the compound, as well as its potential environmental impacts.

Synthesis Methods

1-fluorocyclohexyl-2-chloroethanone can be synthesized by the reaction of cyclohexanol with chloroacetyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction proceeds in the following way: cyclohexanol is first reacted with anhydrous aluminum chloride to form cyclohexyl chloride, which then reacts with chloroacetyl chloride to form 1-fluorocyclohexyl-2-chloroethanone.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-1-(1-fluorocyclohexyl)ethan-1-one involves the reaction of 1-fluorocyclohexane with chloroacetyl chloride in the presence of a Lewis acid catalyst, followed by hydrolysis of the resulting intermediate to yield the final product.", "Starting Materials": [ "1-fluorocyclohexane", "chloroacetyl chloride", "Lewis acid catalyst", "water", "sodium hydroxide" ], "Reaction": [ "Step 1: Add 1-fluorocyclohexane and chloroacetyl chloride to a reaction flask in the presence of a Lewis acid catalyst.", "Step 2: Heat the mixture under reflux for several hours to allow the reaction to proceed.", "Step 3: Cool the reaction mixture and add water to hydrolyze the intermediate.", "Step 4: Add sodium hydroxide to the mixture to neutralize the acid and extract the product with an organic solvent.", "Step 5: Purify the product by distillation or chromatography." ] }

CAS RN

2411256-64-7

Product Name

2-chloro-1-(1-fluorocyclohexyl)ethan-1-one

Molecular Formula

C8H12ClFO

Molecular Weight

178.6

Purity

95

Origin of Product

United States

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